5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine
Overview
Description
5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with fluorine, hydroxyl, and trifluoromethyl groups. This compound is notable for its unique chemical properties, which make it valuable in various fields such as catalysis, drug design, molecular recognition, and natural product synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) using transition metal-based catalysts such as iron fluoride . Another approach involves the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid .
Industrial Production Methods
Industrial production of this compound often employs large-scale vapor-phase reactions due to their efficiency and high yield. The use of robust catalysts and optimized reaction conditions ensures the consistent production of high-purity 5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine or trifluoromethyl groups.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition or activation of specific enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-(trifluoromethyl)pyridine: Similar in structure but lacks the fluorine atom at the 5-position.
5-(Trifluoromethyl)-2-pyridinol: Another related compound with similar functional groups but different substitution patterns.
Uniqueness
5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine is unique due to the combination of fluorine, hydroxyl, and trifluoromethyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
5-fluoro-3-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4NO/c7-3-1-4(6(8,9)10)5(12)11-2-3/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCDBFKMFXHXDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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